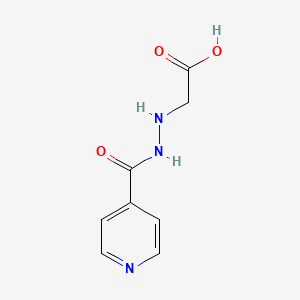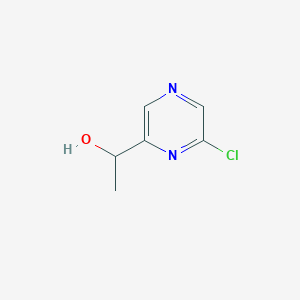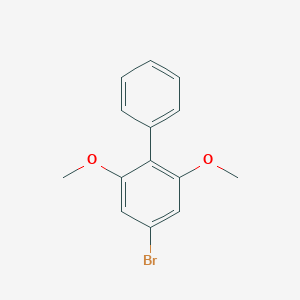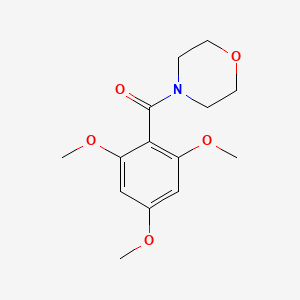
N-(2,4,6-Trimethoxybenzoyl)-morpholine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(2,4,6-Trimethoxybenzoyl)morpholine is an organic compound with the molecular formula C14H19NO5 and a molecular weight of 281.3 g/mol . This compound is characterized by the presence of a morpholine ring attached to a benzoyl group substituted with three methoxy groups at the 2, 4, and 6 positions. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
The synthesis of 4-(2,4,6-Trimethoxybenzoyl)morpholine typically involves the reaction of 2,4,6-trimethoxybenzoyl chloride with morpholine. The reaction is carried out in the presence of a base such as sodium hydroxide (NaOH) to neutralize the hydrochloric acid formed during the reaction . The general reaction scheme is as follows:
2,4,6-Trimethoxybenzoyl chloride+Morpholine→4-(2,4,6-Trimethoxybenzoyl)morpholine+HCl
Chemical Reactions Analysis
4-(2,4,6-Trimethoxybenzoyl)morpholine undergoes various chemical reactions, including:
Nucleophilic Substitution: The compound can undergo nucleophilic substitution reactions due to the presence of the benzoyl group. Common reagents include nucleophiles such as amines and alcohols.
Oxidation and Reduction: The methoxy groups can be involved in oxidation and reduction reactions, although these are less common.
Scientific Research Applications
4-(2,4,6-Trimethoxybenzoyl)morpholine is used in various scientific research fields, including:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 4-(2,4,6-Trimethoxybenzoyl)morpholine involves its interaction with specific molecular targets. The compound can interact with enzymes and receptors, modulating their activity. The exact pathways and targets are still under investigation, but it is believed to affect various biochemical processes .
Comparison with Similar Compounds
4-(2,4,6-Trimethoxybenzoyl)morpholine can be compared with other similar compounds such as 4-(3,4,5-Trimethoxybenzoyl)morpholine. The primary difference lies in the position of the methoxy groups on the benzoyl ring. This difference can lead to variations in chemical reactivity and biological activity .
Similar Compounds
- 4-(3,4,5-Trimethoxybenzoyl)morpholine
- 4-(2,4,5-Trimethoxybenzoyl)morpholine
Properties
CAS No. |
64038-97-7 |
|---|---|
Molecular Formula |
C14H19NO5 |
Molecular Weight |
281.30 g/mol |
IUPAC Name |
morpholin-4-yl-(2,4,6-trimethoxyphenyl)methanone |
InChI |
InChI=1S/C14H19NO5/c1-17-10-8-11(18-2)13(12(9-10)19-3)14(16)15-4-6-20-7-5-15/h8-9H,4-7H2,1-3H3 |
InChI Key |
KPGSRYVVMDJMBM-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C(=C1)OC)C(=O)N2CCOCC2)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(2-(2-Aminoethyl)-2-azaspiro[4.4]nonan-7-yl)methanethiol](/img/structure/B13962742.png)
![Methyl 2-acetylbenzo[b]thiophene-6-carboxylate](/img/structure/B13962750.png)
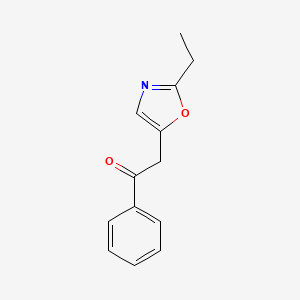
![2-ethyl-6-iodo-N-methylimidazo[1,2-a]pyridin-3-amine](/img/structure/B13962768.png)
![2-Amino-1-(2-methyl-2,8-diazaspiro[4.5]decan-8-yl)propan-1-one](/img/structure/B13962770.png)
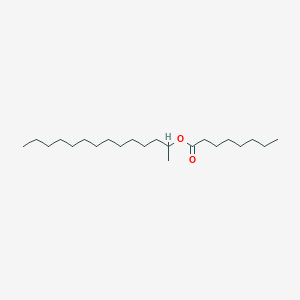
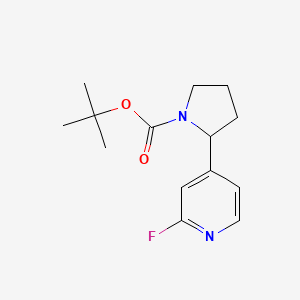
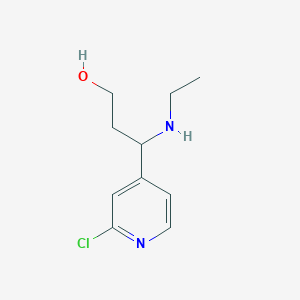


![Bis[(4-chlorophenyl)methyl]diselane](/img/structure/B13962802.png)
